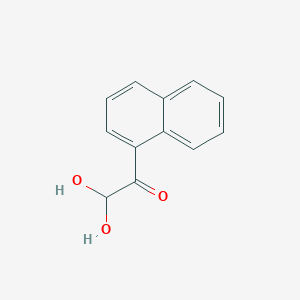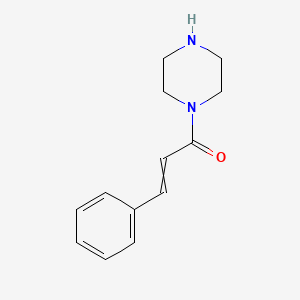
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one
描述
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one is a compound that belongs to the class of cinnamoyl derivatives. It is characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, including antinociceptive and anticonvulsive activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with cinnamoyl chloride. The process can be summarized as follows:
Stage 1: Piperazine hydrochloride is reacted with cinnamoyl chloride in dichloromethane under reflux conditions for approximately 9 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反应分析
Types of Reactions: (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the piperazine ring or cinnamoyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cinnamoyl derivatives, while reduction can produce reduced piperazine derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with GABA receptors, leading to the modulation of neuronal excitability. This interaction is believed to contribute to its anticonvulsive and antinociceptive effects . Additionally, the compound may exert its effects through antioxidant mechanisms, reducing oxidative stress in biological systems .
相似化合物的比较
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one can be compared with other cinnamoyl derivatives and piperazine-based compounds:
Similar Compounds: Cinnamoyl derivatives such as cinnamoyl chloride and cinnamic acid, as well as piperazine derivatives like N-arylpiperazine and N-acylpiperazine.
Uniqueness: this compound stands out due to its combined cinnamoyl and piperazine moieties, which confer unique biological activities and chemical properties.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
3-phenyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2 |
InChI 键 |
DLCYXQODDJUHQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
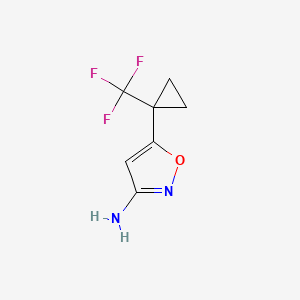
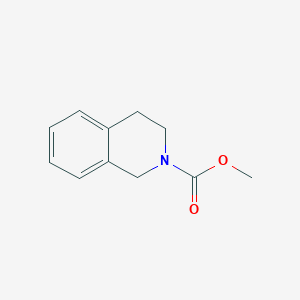
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
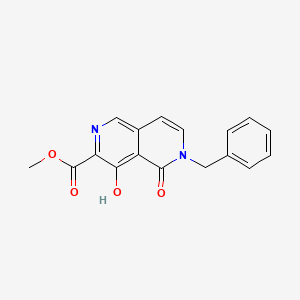
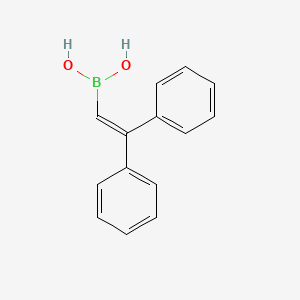
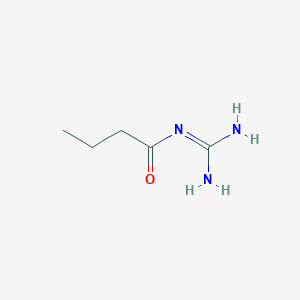
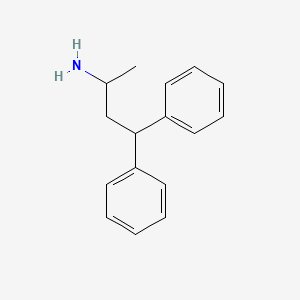
![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
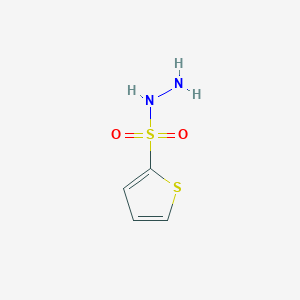
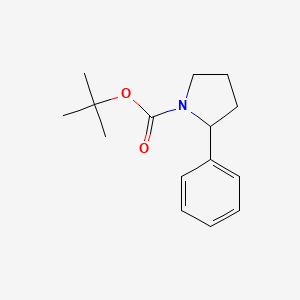
![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)
